Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH
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Overview
Description
Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH: is a synthetic peptide composed of five proline residues, each protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis due to its stability and ability to protect the amino group during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH involves the stepwise addition of Fmoc-protected proline residues. The process typically starts with the Fmoc protection of proline, followed by coupling reactions to form the peptide chain. The Fmoc group is introduced by reacting proline with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine. The coupling reactions are facilitated by coupling agents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions: Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH primarily undergoes deprotection and coupling reactions. The Fmoc group can be removed using a base such as piperidine, exposing the amino group for further coupling reactions.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used to facilitate the coupling of proline residues.
Major Products Formed: The primary product formed from these reactions is the desired peptide chain, with each step adding a proline residue to the growing chain. The final product is this compound, with all Fmoc groups intact.
Scientific Research Applications
Chemistry: Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is used in the synthesis of complex peptides and proteins. Its stability and ease of handling make it a valuable tool in peptide chemistry.
Biology: In biological research, this compound is used to study protein-protein interactions and the role of proline-rich sequences in biological processes.
Medicine: this compound is used in the development of peptide-based therapeutics. Its ability to form stable peptide bonds makes it suitable for creating bioactive peptides with potential therapeutic applications.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH involves its role as a protected peptide building block. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, allowing for the stepwise assembly of the peptide chain. The proline residues contribute to the structural stability and conformational properties of the resulting peptide.
Comparison with Similar Compounds
Fmoc-L-Proline: A single Fmoc-protected proline residue used in peptide synthesis.
Fmoc-D-Proline: The D-enantiomer of Fmoc-protected proline, used for synthesizing peptides with specific stereochemistry.
Fmoc-Pro-Pro-OH: A dipeptide composed of two proline residues, each protected by an Fmoc group.
Uniqueness: Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is unique due to its composition of five proline residues, providing a proline-rich sequence that can be used to study the effects of proline on peptide structure and function. Its multiple Fmoc groups offer enhanced protection during synthesis, making it suitable for complex peptide assembly.
Properties
IUPAC Name |
1-[1-[1-[1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N5O8/c46-35(42-20-7-16-32(42)37(48)44-22-9-18-34(44)39(50)51)30-14-5-19-41(30)36(47)31-15-6-21-43(31)38(49)33-17-8-23-45(33)40(52)53-24-29-27-12-3-1-10-25(27)26-11-2-4-13-28(26)29/h1-4,10-13,29-34H,5-9,14-24H2,(H,50,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVUQLIZRCKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCCC8C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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